4-(Pyrimidin-5-yl)morpholine-2-carboxylic Acid: A Technical Guide to Synthesis, Profiling, and Kinase Inhibitor Design
4-(Pyrimidin-5-yl)morpholine-2-carboxylic Acid: A Technical Guide to Synthesis, Profiling, and Kinase Inhibitor Design
Executive Summary
4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid (CAS: 1185302-97-9) is a highly specialized, bifunctional heterocyclic building block utilized extensively in modern drug discovery 1. By combining the favorable physicochemical properties of a morpholine ring with the rigid, electron-deficient geometry of a pyrimidine core, this molecule serves as a privileged scaffold for the development of targeted therapeutics, most notably in the design of Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) inhibitors 2.
Structural & Mechanistic Rationale
The architecture of this compound is not arbitrary; every functional group serves a distinct mechanistic purpose in medicinal chemistry:
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The Morpholine-Pyrimidine Axis: In kinase inhibitor design, the morpholine oxygen frequently acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα). The pyrimidine ring acts as a rigid spacer that optimally orients the morpholine moiety into the affinity pocket 2.
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The 2-Carboxylic Acid Handle: Unlike unsubstituted morpholines, the presence of a carboxylic acid at the 2-position provides a vital synthetic vector. It allows for late-stage diversification (via amide coupling or esterification) directed toward the solvent-exposed channel of the kinase active site. This enables researchers to fine-tune isoform selectivity and improve aqueous solubility without disrupting the core hinge-binding interaction 3.
Physicochemical Profiling
Understanding the baseline physicochemical parameters of this building block is critical for predicting its behavior in downstream synthetic steps and biological assays.
| Property | Value | Causality / Significance |
| Molecular Formula | C9H11N3O3 | Defines the exact mass for mass spectrometry validation. |
| Molecular Weight | 209.20 g/mol | Low molecular weight ensures high ligand efficiency when incorporated into larger scaffolds 4. |
| CAS Registry Number | 1185302-97-9 | Unique identifier for procurement and chemical database cross-referencing [[1]](). |
| H-Bond Donors | 1 | Contributed by the carboxylic acid (COOH). |
| H-Bond Acceptors | 5 | Contributed by the pyrimidine nitrogens, morpholine nitrogen, and oxygen atoms. |
| Topological Polar Surface Area | ~84.4 Ų | Indicates good theoretical membrane permeability prior to further functionalization. |
Experimental Workflow: De Novo Synthesis
Rationale for Buchwald-Hartwig over SNAr
Coupling a morpholine ring to the 5-position of a pyrimidine is synthetically challenging. While the 2- and 4-positions of pyrimidine are highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogens, the 5-position is significantly less electrophilic. Attempting an SNAr with 5-bromopyrimidine will result in negligible yields. The field-proven solution is to bypass nucleophilic substitution entirely and utilize a Palladium-catalyzed Buchwald-Hartwig cross-coupling 5.
Fig 1. De novo synthesis workflow of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid via Buchwald.
Step-by-Step Synthesis Protocol
This protocol is designed as a self-validating system to ensure maximum yield and purity.
Step 1: Esterification (Protection)
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Action: React morpholine-2-carboxylic acid with thionyl chloride in methanol to yield methyl morpholine-2-carboxylate hydrochloride.
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Causality: The free carboxylic acid must be masked. If left unprotected, the acidic proton will rapidly consume the basic reagents required for the cross-coupling and can coordinate with the palladium catalyst, poisoning the reaction.
Step 2: Buchwald-Hartwig Amination
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Action: In an oven-dried Schlenk flask under argon, combine 5-bromopyrimidine (1.0 eq), methyl morpholine-2-carboxylate (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane. Heat to 100°C for 12 hours [[5]]().
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Causality: Xantphos is specifically selected over standard phosphine ligands because its wide bite angle (~111°) accelerates the reductive elimination step. This is the rate-limiting barrier when forming C-N bonds at the sterically and electronically deactivated 5-position of the pyrimidine ring.
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Validation: Monitor via TLC (DCM:MeOH 95:5). The disappearance of the 5-bromopyrimidine spot indicates reaction completion.
Step 3: Saponification (Deprotection)
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Action: Dissolve the purified intermediate ester in a 3:1 mixture of THF/H2O. Add LiOH·H2O (3.0 eq) and stir at room temperature for 4 hours. Concentrate under vacuum, then carefully acidify the aqueous layer with 1M HCl to pH ~3-4.
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Causality: The zwitterionic nature of the final product makes it highly water-soluble at neutral or basic pH. Careful acidification to its isoelectric point ensures the product precipitates cleanly from the aqueous phase, avoiding complex chromatography.
Biological Application: PI3K/mTOR Signaling Pathway
Derivatives of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid are heavily utilized in oncology to disrupt aberrant cellular proliferation. By functionalizing the 2-carboxylic acid into various amides, researchers create potent inhibitors that block the PI3K/AKT/mTOR signaling cascade 2.
Fig 2. PI3K/AKT/mTOR signaling pathway highlighting the inhibitory action of pyrimidine-morpholines.
Self-Validating Analytical Protocols
To ensure the structural integrity of the synthesized building block, the following analytical checkpoints must be met:
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LC-MS (ESI+): The theoretical exact mass is 209.08 Da. A prominent [M+H]+ peak must be observed at m/z 210.1 . Expert Insight: The presence of the carboxylic acid often leads to peak tailing in standard reverse-phase HPLC. Utilizing a mobile phase buffered with 0.1% formic acid is critical to maintain the analyte in its fully protonated state, ensuring sharp peak resolution.
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1H NMR (400 MHz, DMSO-d6):
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Pyrimidine Protons: The two equivalent protons at the C4 and C6 positions of the pyrimidine ring will appear as a distinct singlet integrating to 2H at ~8.4 ppm. The highly deshielded C2 proton appears further downfield as a singlet at ~8.8 ppm.
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Morpholine Protons: The chiral C2 proton (adjacent to the carboxylic acid) will present as a complex doublet of doublets at ~4.2 ppm (1H) due to diastereotopic coupling, confirming the successful deprotection of the ester.
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References
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Matrix Scientific. "Physical and Chemical Properties of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid derivatives". 4
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ChemicalBook. "4-(PyriMidin-5-yl)Morpholine-2-carboxylic acid (CAS: 1185302-97-9)". 1
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The Journal of Organic Chemistry (ACS Publications). "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid". 3
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Google Patents. "US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors". 2
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Organic Letters (ACS Publications). "Efficient Pd-Catalyzed Amination of Heteroaryl Halides". 5
